2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide
CAS No.: 1021264-00-5
Cat. No.: VC4371771
Molecular Formula: C23H22N4O3S3
Molecular Weight: 498.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021264-00-5 |
|---|---|
| Molecular Formula | C23H22N4O3S3 |
| Molecular Weight | 498.63 |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O3S3/c1-3-30-17-10-8-16(9-11-17)27-20-19(33-23(27)31)21(29)26-22(25-20)32-13-18(28)24-12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,24,28)(H,25,26,29) |
| Standard InChI Key | AFEFPZXHNJGKSI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)C)SC2=S |
Introduction
The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide is a derivative of the thiazolo[4,5-d]pyrimidine scaffold. This class of compounds has gained significant attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound combines a thiazolo-pyrimidine core with functionalized acetamide and aromatic groups, potentially enhancing its pharmacological profile.
Synthesis
The synthesis of this compound involves multi-step reactions starting from thiazolo[4,5-d]pyrimidine derivatives:
-
Formation of the Thiazolo[4,5-d]pyrimidine Core:
-
Thioether Formation:
-
The thione group is treated with alkylating agents to form sulfur-linked intermediates.
-
-
Acetamide Functionalization:
-
The final step involves coupling the thioether intermediate with N-(4-methylbenzyl)acetamide under controlled conditions.
-
Biological Activities
The thiazolo[4,5-d]pyrimidine derivatives exhibit diverse biological activities due to their ability to interact with various enzymes and receptors:
-
Antibacterial Properties:
-
Anti-inflammatory Potential:
-
Anticancer Activity:
Analytical Data
To confirm the structure and purity of this compound, several analytical techniques are employed:
Future Applications
Given its promising biological activities and structural versatility:
-
This compound could be further optimized for drug development in antibacterial or anti-inflammatory therapies.
-
Structure-activity relationship (SAR) studies might identify derivatives with enhanced potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume